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Notice of Clarification: The initial query presented a topic with conflicting identifiers: CAS
number 271780-84-8 and the chemical name 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-
benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-. It is important for the scientific community to note
that these two identifiers do not refer to the same chemical entity. CAS number 271780-84-8 is
unequivocally assigned to 6,7-Difluoro-1H-indole. The provided chemical name does not have
a publicly registered CAS number as of this writing.

This guide has been structured to address both molecules independently, providing a
comprehensive technical overview of each for researchers, scientists, and drug development
professionals.

Part 1: 6,7-Difluoro-1H-indole (CAS: 271780-84-8)
Introduction and Physicochemical Properties

6,7-Difluoro-1H-indole is a fluorinated aromatic heterocycle that serves as a valuable building
block in medicinal chemistry.[1] The indole scaffold is a "privileged structure” known to interact
with a wide range of biological targets.[2] The introduction of fluorine atoms at the 6 and 7
positions of the indole ring significantly alters the molecule's electronic properties, lipophilicity,
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and metabolic stability, making it an attractive starting material for the synthesis of novel
therapeutic agents.

The core properties of 6,7-Difluoro-1H-indole are summarized in the table below:

( )

@ FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

\. J

Synthesis and Reactivity

The synthesis of 6,7-Difluoro-1H-indole typically involves the construction of the pyrrole ring
onto a pre-existing difluorinated benzene derivative. A common strategy is the Leimgruber-
Batcho indole synthesis, which is adaptable for various substituted indoles.

Conceptual Synthesis Workflow:

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Caption: Leimgruber-Batcho synthesis of 6,7-Difluoro-1H-indole.
Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indole (Representative)

o Enamine Formation: 2,3-Difluoronitrotoluene is reacted with N,N-dimethylformamide
dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., DMF) and heated to yield the
intermediate (3-(2,3-Difluoro-6-nitrophenyl)enamine. The reaction progress is monitored by
Thin Layer Chromatography (TLC).

e Reductive Cyclization: The crude enamine is dissolved in a suitable solvent such as ethanol
or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is
then subjected to a hydrogen atmosphere (via a balloon or a Parr hydrogenator) and stirred
until the reduction of the nitro group and subsequent cyclization to the indole is complete.

o Work-up and Purification: The reaction mixture is filtered through celite to remove the
catalyst. The solvent is removed under reduced pressure, and the resulting crude product is
purified by column chromatography on silica gel to afford 6,7-Difluoro-1H-indole.

Applications in Drug Discovery

6,7-Difluoro-1H-indole is primarily used as an intermediate in the synthesis of more complex
molecules with potential therapeutic applications. The fluorine substituents can enhance
binding affinity to target proteins and improve pharmacokinetic properties.

Workflow for Application in Medicinal Chemistry:

( N
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Caption: Use of 6,7-Difluoro-1H-indole in a drug discovery pipeline.

Safety Information

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this
compound. General safety precautions for indole derivatives should be followed. Based on
data for similar fluorinated indoles, the compound may be harmful if swallowed or in contact
with skin, and may cause eye and respiratory irritation.[3] Appropriate personal protective
equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should
be conducted in a well-ventilated fume hood.

Suppliers

6,7-Difluoro-1H-indole is available from several chemical suppliers catering to the research
and development sector.
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Part 2: 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-
benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-
Introduction and Physicochemical Properties

This molecule is a complex heterocyclic compound containing several pharmacologically
relevant moieties: a pyridinecarboxamide, a 1,4-benzodioxin, and a 4-methylpiperazine group.
While a specific CAS number for this exact structure is not readily found in public databases, its

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1602896?utm_src=pdf-body-img
https://www.benchchem.com/product/b1602896?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/en/sds/aldrich/i3408?userType=undefined
https://www.benchchem.com/product/b1602896?utm_src=pdf-body
https://www.benchchem.com/product/b1602896?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

constituent parts are common in many known bioactive agents. For instance, the benzodioxin
moiety is found in drugs like Doxazosin, and piperazine is a core scaffold in numerous
antipsychotic and antihistaminic drugs. The pyridinecarboxamide structure is also prevalent in

medicinal chemistry.

Based on its structure, the following properties can be predicted:
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Plausible Synthesis Route

A plausible synthetic route for this molecule would involve the coupling of key intermediates. A
common approach would be an amide bond formation between a substituted pyridinecarboxylic
acid and an aminobenzodioxin, followed by the introduction of the methylpiperazine group.

Proposed Synthesis Workflow:

( )
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Caption: A plausible synthetic route for the target pyridinecarboxamide.
Experimental Protocol: Proposed Synthesis (Conceptual)

e Amide Coupling: 4-Chloro-2-pyridinecarboxylic acid and 6-amino-2,3-dihydro-1,4-
benzodioxin would be dissolved in an aprotic solvent like DMF. A peptide coupling agent
(e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred
at room temperature until completion to form the intermediate amide.

e Nucleophilic Aromatic Substitution (SNAr): The intermediate, N-(2,3-dihydro-1,4-benzodioxin-
6-yl)-4-chloro-2-pyridinecarboxamide, is then reacted with 1-methylpiperazine. This reaction
is typically heated in a suitable solvent, possibly with a base, to facilitate the displacement of
the chloride on the pyridine ring.

« Purification: The final product would be purified using standard techniques such as column
chromatography or recrystallization to yield the desired 2-Pyridinecarboxamide, N-(2,3-
dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-.

Potential Pharmacological Relevance

The structural motifs present in this molecule suggest potential activity as a kinase inhibitor or a
GPCR ligand.

» Pyridinecarboxamides are found in a variety of enzyme inhibitors, including PARP inhibitors
used in oncology.[4]

o Piperazine derivatives are well-known for their CNS activity, often targeting dopamine and
serotonin receptors.[5]

e The dihydro-1,4-benzodioxin ring system is a feature of several alpha-1 adrenergic receptor
antagonists.

Therefore, this compound could be a candidate for screening in oncology, neuroscience, or
cardiovascular research programs. Its mechanism of action would depend on the specific
three-dimensional conformation and its affinity for various biological targets.
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Suppliers of Starting Materials and Custom Synthesis

While the final compound is not a stock item, the necessary starting materials are commercially
available from major chemical suppliers. Alternatively, custom synthesis of the final compound
can be requested from contract research organizations (CROS).

Key Starting Materials Suppliers:
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Custom Synthesis Services:
o WuXiAppTec

e Pharmaron

e Syngene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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